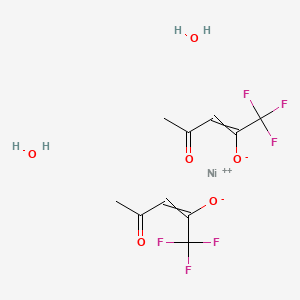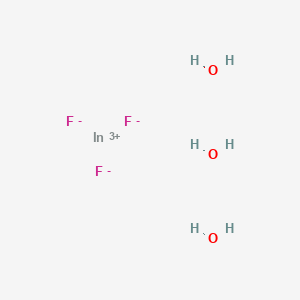
Indium(3+) trifluoride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid that is slightly soluble in water . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Indium(3+) trifluoride trihydrate can be synthesized through the reaction of indium(3+) oxide with hydrogen fluoride or hydrofluoric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
In2O3+6HF→2InF3+3H2O
In industrial settings, the production of this compound involves similar processes but on a larger scale, with careful monitoring of reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Indium(3+) trifluoride trihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other halides to form different indium halides. For example, reacting with chlorine gas can produce indium(3+) chloride.
Catalytic Reactions: It acts as a catalyst in the addition of trimethylsilyl cyanide to aldehydes, forming cyanohydrins.
Hydrolysis: When exposed to water, it can undergo hydrolysis to form indium hydroxide and hydrofluoric acid.
Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and trimethylsilyl cyanide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indium(3+) trifluoride trihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of indium(3+) trifluoride trihydrate in catalytic reactions involves its ability to facilitate the addition of trimethylsilyl cyanide to aldehydes, forming cyanohydrins . This catalytic activity is attributed to the compound’s ability to stabilize the transition state and lower the activation energy of the reaction. In biological applications, the exact mechanism can vary depending on the specific target, but it often involves the interaction of indium(3+) ions with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Indium(3+) trifluoride trihydrate can be compared with other indium halides such as indium(3+) chloride, indium(3+) bromide, and indium(3+) iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Indium(3+) chloride: Used in organic synthesis and as a precursor for other indium compounds.
Indium(3+) bromide: Used in the preparation of indium-containing materials.
Indium(3+) iodide: Used in specialized chemical reactions and materials science.
The uniqueness of this compound lies in its specific catalytic properties and its applications in the synthesis of non-oxide glasses and specialty ceramics .
Properties
IUPAC Name |
indium(3+);trifluoride;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.In.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJQEDQNNQVYRT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H6InO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.859 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
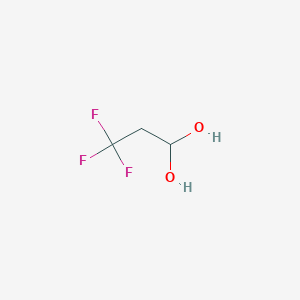
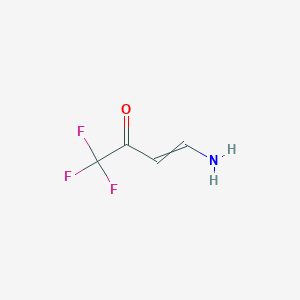


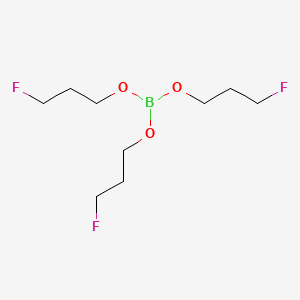
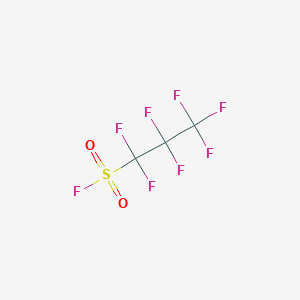

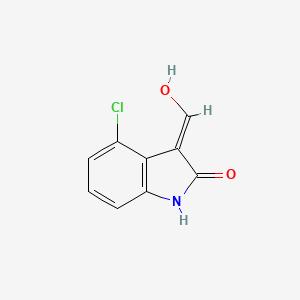
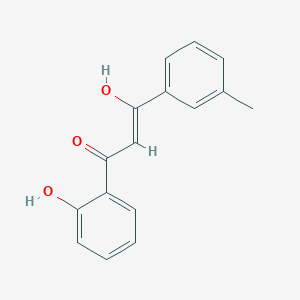
![1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B7886525.png)
![[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7886540.png)
